1-(thiophen-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
The compound 1-(thiophen-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a triazolopyridazine core fused with two thiophene rings and a sulfanyl ethanone moiety.
Properties
IUPAC Name |
1-thiophen-2-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS3/c20-11(13-4-2-8-22-13)9-23-15-17-16-14-6-5-10(18-19(14)15)12-3-1-7-21-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDVCIVGVMQXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(thiophen-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves multiple steps. One common method includes the bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine followed by Suzuki cross-coupling with carbazoleboronic acid . The reaction conditions typically involve the use of solvents, varying temperatures, and specific reaction times to achieve optimal yields.
Chemical Reactions Analysis
1-(thiophen-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include brominating agents, carbazoleboronic acid, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is often used in the synthesis of organic optoelectronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) . Additionally, its unique chemical structure makes it a valuable compound for studying various biological and medicinal properties .
Mechanism of Action
The mechanism of action of 1-(thiophen-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s thiophene and triazolopyridazine moieties play a crucial role in its chemical reactivity and biological activity . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : Compound A’s triazolopyridazine core distinguishes it from benzoimidazotriazole () and triazolothiazole () derivatives. The triazolopyridazine system may confer greater rigidity and electronic delocalization compared to bulkier benzo-fused analogs .
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